molecular formula C17H27ClN2O2 B13433135 3-Methoxy Ropinirole Hydrochloride

3-Methoxy Ropinirole Hydrochloride

Cat. No.: B13433135
M. Wt: 326.9 g/mol
InChI Key: KEPXVQGMHOPXTA-UHFFFAOYSA-N
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Description

Contextualization within Ropinirole (B1195838) Derivative Research

Ropinirole, a non-ergoline dopamine (B1211576) agonist, is extensively studied for its therapeutic effects in Parkinson's disease and restless legs syndrome. chembuyersguide.commdpi.comnih.govresearchgate.net Research into its derivatives and impurities is primarily driven by the need to ensure the purity and safety of the active pharmaceutical ingredient (API). mdpi.comnih.govresearchgate.netrsc.orgnih.govchembuyersguide.comaxios-research.com The focus of much of this research lies in the identification, characterization, and control of process-related impurities and degradation products that may arise during the synthesis and storage of Ropinirole hydrochloride. mdpi.comnih.govrsc.orgnih.gov

While numerous impurities of Ropinirole have been isolated and characterized using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), "3-Methoxy Ropinirole Hydrochloride" is not prominently featured in the academic literature detailing these findings. mdpi.comnih.gov The existing body of research on Ropinirole derivatives tends to concentrate on compounds with demonstrated pharmacological activity or those that pose a significant challenge to the purity of the final drug product. syinnovation.co.kr

Significance of 3-Methoxy Ropinirole Hydrochloride as a Research Compound

The primary identification of 3-Methoxy Ropinirole Hydrochloride comes from its classification as a Ropinirole impurity by various chemical suppliers. chembuyersguide.comnih.govsyinnovation.co.kr It is chemically identified as 4-(2-(dipropylamino)ethyl)-3-methoxy-3,3a-dihydro-2H-indol-2-one hydrochloride, with the assigned CAS number 1797131-21-5. mdpi.comnih.govsyinnovation.co.kr

Despite its availability as a reference standard for analytical purposes, there is a notable absence of dedicated academic studies on 3-Methoxy Ropinirole Hydrochloride. Its significance is therefore currently confined to its role in the quality control of Ropinirole manufacturing, where it serves as a marker for potential process-related variations. The lack of research into its pharmacological or toxicological profile means its potential biological effects remain unknown.

Current Research Gaps and Opportunities for 3-Methoxy Ropinirole Hydrochloride

The current state of knowledge surrounding 3-Methoxy Ropinirole Hydrochloride is characterized by significant research gaps. There is no readily available scientific literature detailing its:

Synthesis: Specific synthetic pathways for its formation as an impurity are not described in academic papers.

Pharmacological Activity: Its potential as a dopamine agonist or its interaction with other receptors has not been investigated.

Metabolism and Toxicity: There is no information on how the body would process this compound or its potential adverse effects.

Analytical Methodologies: While general methods for Ropinirole impurity profiling exist, specific methods validated for the quantification of 3-Methoxy Ropinirole Hydrochloride are not published in academic journals.

These gaps present several opportunities for future research. A comprehensive investigation into the formation of this impurity could lead to improved manufacturing processes for Ropinirole. Furthermore, exploratory studies into its pharmacological properties could uncover novel activities, although its current status as a minor impurity suggests a low probability of significant therapeutic potential.

Properties

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H

InChI Key

KEPXVQGMHOPXTA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Characterization for 3 Methoxy Ropinirole Hydrochloride

Stereoselective Synthesis of 3-Methoxy Ropinirole (B1195838) Hydrochloride and its Enantiomers

The stereoselective synthesis of 3-Methoxy Ropinirole Hydrochloride and its individual enantiomers is a critical area of research, aimed at understanding the specific pharmacological contributions of each stereoisomer. While detailed stereoselective routes specifically for the 3-methoxy derivative are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied.

One established method for achieving stereoselectivity in related compounds involves the use of chiral auxiliaries. For instance, the Evans asymmetric aldol (B89426) reaction can be employed to introduce a chiral center. This methodology involves reacting a silyl-protected aldehyde with a dibutylboron enolate derived from a chloroacetyloxazolidinone. This approach has been successful in the synthesis of similar chiral molecules, yielding diastereomeric intermediates that can be separated by chromatography. Although this method has shown moderate diastereoselectivity in some cases, the ability to separate the diastereomers allows for the isolation of pure enantiomers. nih.gov

Another potential strategy involves enzymatic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While specific enzymes for 3-Methoxy Ropinirole Hydrochloride have not been identified, this technique remains a viable area for exploration.

The synthesis of individual enantiomers is crucial for investigating their distinct pharmacological and toxicological profiles. Characterization of the enantiomeric purity is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Exploration of Novel Synthetic Pathways to 3-Methoxy Ropinirole Hydrochloride

One innovative approach that avoids some of the pitfalls of earlier methods involves a multi-step process starting from 2-methyl-3-nitro phenyl acetic acid. blogspot.com This process includes conversion to the corresponding acetamide, followed by reduction and subsequent cyclization to form the indolone ring system. blogspot.com

Another reported synthetic strategy for a related compound, 3-methoxypropiophenone, utilizes a Grignard reaction. google.com In this method, a Grignard reagent is generated from m-methoxybromobenzene and magnesium, which then reacts with propionitrile. google.com This pathway offers a potentially more direct route to key intermediates.

The development of new synthetic routes also focuses on minimizing the formation of process-related impurities. googleapis.com

Interactive Table: Comparison of Synthetic Pathways

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
Traditional Route IsochromanSommelet oxidation, Royer cyclizationEstablished processModest yield, multiple steps, halogenated byproducts rsc.org
Naphthalene-based Route 1-AminonaphthaleneBirch reduction, OzonolysisHigher yield, fewer steps, reduced waste rsc.orgMay require specialized equipment for ozonolysis
Nitro-phenyl Acetic Acid Route 2-Methyl-3-nitro phenyl acetic acidReduction, CyclizationAvoids some hazardous reagentsIntermediate stability can be a concern blogspot.com
Grignard Route (for intermediate) m-MethoxybromobenzeneGrignard reactionPotentially more directGrignard reactions can be sensitive to moisture

Identification and Derivatization of Synthetic Intermediates and Process-Related Impurities for Research Purposes

The identification and characterization of synthetic intermediates and process-related impurities are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). In the synthesis of ropinirole and its derivatives, several impurities can arise from starting materials, reagents, or side reactions.

The European Pharmacopoeia (Ph. Eur.) lists several process-related impurities for ropinirole hydrochloride, designated as impurities A-H. mdpi.com One notable process-related impurity is 4-(2-bromoethyl)-3-chloro-indoline-2-one. mdpi.com The presence of these impurities necessitates the development of robust analytical methods for their detection and quantification.

Commonly identified impurities in ropinirole synthesis include:

4-(2-hydroxyethyl)indolin-2-one (Ropinirole Related Compound A) pharmaffiliates.com

4-[2-(n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (Despropyl Ropinirole) researchgate.netresearchgate.net

4-[2-(Dipropylamino)ethyl]isatin hydrochloride (3-Oxo Ropinirole) researchgate.netresearchgate.net

The isolation of these impurities is often performed using techniques like preparative HPLC. nih.gov Once isolated, their structures are elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.netnih.gov

Derivatization of these impurities can be performed for several research purposes. For example, creating derivatives can aid in their identification by improving their chromatographic properties or by introducing a specific label for detection. Furthermore, synthesizing and characterizing these impurities are essential for developing and validating analytical methods capable of separating them from the main compound. mdpi.com

Interactive Table: Key Ropinirole Impurities

Impurity NameChemical StructureOrigin
Ropinirole Related Compound A4-(2-hydroxyethyl)indolin-2-oneSynthetic Intermediate pharmaffiliates.com
Despropyl Ropinirole4-[2-(n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-oneProcess-related researchgate.netresearchgate.net
3-Oxo Ropinirole4-[2-(Dipropylamino)ethyl]isatin hydrochlorideProcess-related researchgate.netresearchgate.net
Chloro Impurity4-(2-bromoethyl)-3-chloro-indoline-2-oneProcess-related mdpi.com

Chemical Transformations and Stability Profiling of 3-Methoxy Ropinirole Hydrochloride under Research Conditions

Understanding the chemical transformations and stability of 3-Methoxy Ropinirole Hydrochloride under various conditions is critical for its handling, storage, and the development of analytical methods. Stability studies, often conducted under forced degradation conditions, provide insights into the potential degradation pathways and the resulting degradants.

Forced degradation studies on ropinirole hydrochloride have shown that it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. researchgate.netnih.gov

Acidic and Alkaline Hydrolysis: Ropinirole has been found to be more stable in acidic conditions compared to alkaline conditions. nih.govresearchgate.net

Oxidative Degradation: The compound is susceptible to oxidation. researchgate.netresearchgate.net

Photochemical Degradation: Exposure to UV light can also lead to degradation. researchgate.netnih.gov

The degradation products formed under these stress conditions are identified and characterized to understand the degradation pathways. For example, N-oxide and N-hydroxy derivatives have been identified as potential degradation products. researchgate.net

The development of stability-indicating analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is essential for separating and quantifying the parent drug from its degradation products. mdpi.comnih.gov These methods are crucial for monitoring the stability of the compound over time and under different storage conditions.

Interactive Table: Stability Profile of Ropinirole Hydrochloride

Stress ConditionObservationPotential Degradants
Acidic HydrolysisRelatively stableHydrolysis products
Alkaline HydrolysisLess stable than in acidic conditionsHydrolysis products
OxidationSusceptible to degradationN-oxide derivatives researchgate.net
Photolysis (UV light)Degradation observedPhotodegradation products
Dry and Wet HeatDegradation can occurThermally induced degradation products researchgate.net

Molecular and Cellular Pharmacology of 3 Methoxy Ropinirole Hydrochloride

Investigation of Ligand Binding Profiles at Dopamine (B1211576) Receptor Subtypes (D1, D2, D3, D4)

3-Methoxy Ropinirole (B1195838) Hydrochloride is a metabolite of Ropinirole. Research indicates that Ropinirole and its metabolites primarily interact with the D2-like family of dopamine receptors (D2, D3, and D4). researchgate.net Ropinirole itself demonstrates a higher affinity for D3 receptors compared to D2 and D4 receptors. nih.gov Specifically, its affinity for D3 receptors is reported to be 10- to 20-fold greater than for D2 and D4 receptors. In radioligand binding studies, Ropinirole showed a 20-fold selectivity for human D3 receptors over D2 receptors. nih.gov

The major human metabolite of Ropinirole, SKF-104557, also displays similar binding affinities for D2 and D3 receptors as the parent compound. nih.gov However, another human metabolite, SKF-97930, has a much lower affinity at all three D2-like receptor subtypes. nih.gov It is important to note that Ropinirole and its derivatives have no significant affinity for D1-like dopamine receptors. drugbank.comnih.gov

Table 1: Binding Affinity of Ropinirole and its Metabolites at Human Dopamine Receptor Subtypes

Compound Receptor Subtype pKi
Ropinirole hD2 5.7
hD3 7.0
SKF-104557 hD2 5.7
hD3 7.0
SKF-97930 hD2, hD3, hD4 Low Affinity

Data sourced from radioligand binding studies. nih.gov

Analysis of Receptor Functional Selectivity and Intrinsic Activity in In Vitro Systems

In functional assays, Ropinirole and its major human metabolite, SKF-104557, have been identified as full agonists at human D2 and D3 receptors. nih.gov Ropinirole also acts as a full agonist at human D4 receptors, while SKF-104557 exhibits lower intrinsic activity at this particular receptor subtype. nih.gov Functional studies have shown that Ropinirole is 10-fold more potent at D3 receptors compared to D2 receptors. nih.gov

The functional potency of these compounds has been evaluated by measuring their ability to increase extracellular acidification rates in Chinese hamster ovary (CHO) cells expressing human D2, D3, or D4 receptors. nih.gov The pEC50 values for Ropinirole at hD2, hD3, and hD4 receptors were 7.4, 8.4, and 6.8, respectively, confirming its functional selectivity for the D3 receptor. nih.gov In contrast, the metabolite SKF-97930 demonstrated only weak agonist activity at hD2 and hD3 receptors at higher concentrations and was inactive at hD4 receptors. nih.gov

Table 2: Functional Potency of Ropinirole at Human Dopamine Receptor Subtypes

Receptor Subtype pEC50
hD2 7.4 ± 0.1
hD3 8.4 ± 0.1
hD4 6.8 ± 0.1

Data represents the mean ± S.E.M. from functional assays measuring extracellular acidification rate in CHO cells. nih.gov

Modulation of Intracellular Signal Transduction Pathways by 3-Methoxy Ropinirole Hydrochloride

As a dopamine agonist acting on D2-like receptors, 3-Methoxy Ropinirole Hydrochloride is expected to modulate intracellular signaling pathways associated with these G-protein coupled receptors (GPCRs). Activation of D2-like receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov This action can also involve the modulation of ion channels, such as the activation of potassium channels and the inhibition of calcium channels. nih.gov

The parent compound, Ropinirole, influences striatal neuronal firing rates through the activation of dopamine receptors in the striatum and substantia nigra. nih.gov Furthermore, Ropinirole promotes the Gi pathway, which helps to prevent neuronal hyperexcitability.

Interaction with Non-Dopaminergic Receptors and Ion Channels in Cellular Models

Studies on Ropinirole indicate that it has negligible affinity for a range of other receptor types. drugbank.comnih.gov Specifically, it shows no significant binding to 5-HT1, benzodiazepine, or GABA receptors. nih.gov While it is largely inactive at alpha-1 and beta-adrenoceptors, some weak activity has been noted at alpha-2 adrenoceptors and 5-HT2 receptors. nih.gov The in vitro affinity of Ropinirole for opioid receptors is considered mediocre.

Comparative Cellular Uptake and Distribution Studies in In Vitro Research Models

Enzymatic Metabolism and Biotransformation of 3 Methoxy Ropinirole Hydrochloride

Identification of Phase I and Phase II Metabolites in In Vitro Hepatic Systems

The metabolism of ropinirole (B1195838), the precursor to 3-Methoxy Ropinirole Hydrochloride, has been studied in various in vitro hepatic systems. These studies have successfully identified several Phase I and Phase II metabolites of ropinirole. The primary Phase I metabolic pathways for ropinirole are N-despropylation and hydroxylation. drugbank.comnih.gov The major metabolites identified in urine following administration of ropinirole include N-despropyl ropinirole, the carboxylic acid metabolite, and the glucuronide of the hydroxy metabolite. drugbank.com

Characterization of Cytochrome P450 and Other Enzyme Isoforms Involved in its Biotransformation

The cytochrome P450 (CYP) enzyme system is central to the metabolism of ropinirole. In vitro studies have unequivocally identified CYP1A2 as the principal enzyme responsible for the N-despropylation and hydroxylation of ropinirole at clinically relevant concentrations. nih.govnih.govnih.gov At higher concentrations, CYP3A4 may also contribute to its metabolism. nih.gov

Given that 3-Methoxy Ropinirole Hydrochloride is a derivative of a hydroxylated ropinirole metabolite, it is plausible that the same CYP isoforms, particularly CYP1A2 and CYP3A4, could be involved in its further biotransformation, for instance, through oxidative reactions at other sites on the molecule. Additionally, O-demethylation reactions are often catalyzed by CYP enzymes, such as members of the CYP2D and CYP2C families, although this has not been specifically demonstrated for 3-Methoxy Ropinirole. nih.gov Other enzyme systems, such as Catechol-O-methyltransferase (COMT), are involved in the methylation of catechols, a process that could be related to the formation of methoxy (B1213986) metabolites. pharmacy180.com However, direct evidence from studies on 3-Methoxy Ropinirole Hydrochloride is lacking.

Table 1: Key Enzymes in the Metabolism of Ropinirole (Parent Compound)

Enzyme FamilySpecific IsoformRole in Ropinirole MetabolismReference
Cytochrome P450CYP1A2Major enzyme for N-despropylation and hydroxylation. nih.govnih.gov
Cytochrome P450CYP3A4Minor contribution, particularly at higher concentrations. nih.gov

This table summarizes the known enzymatic involvement in the metabolism of ropinirole, the precursor to 3-Methoxy Ropinirole Hydrochloride. The enzymes involved in the metabolism of the 3-methoxy metabolite itself have not been specifically identified.

Species-Specific Differences in Metabolic Pathways Using In Vitro Models

Significant species-specific differences have been observed in the metabolism of ropinirole. While in humans, CYP1A2 is the primary metabolizing enzyme, studies in dogs have revealed a more complex picture. In canine hepatocytes, multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B11, CYP2C21, and CYP2D15, contribute to the metabolism of ropinirole. This broader enzymatic involvement in dogs suggests that the impact of genetic polymorphisms in a single CYP enzyme, like CYP1A2, may be less pronounced than in humans.

There is currently no published research that specifically investigates the species-specific differences in the metabolic pathways of 3-Methoxy Ropinirole Hydrochloride using in vitro models. Such studies would be necessary to understand how its biotransformation and clearance might vary between different preclinical species and humans.

Regioselectivity and Stereoselectivity of Metabolic Reactions

The concepts of regioselectivity (the preferential metabolism at a specific position on a molecule) and stereoselectivity (the preferential metabolism of one stereoisomer over another) are important in drug metabolism. For ropinirole, hydroxylation occurs at a specific position on the indole (B1671886) ring.

The regioselectivity and stereoselectivity of the metabolic reactions involving 3-Methoxy Ropinirole Hydrochloride have not been characterized. As 3-Methoxy Ropinirole Hydrochloride is itself a product of a regioselective hydroxylation and subsequent methylation, any further metabolism would also exhibit regioselective and potentially stereoselective properties. For example, if O-demethylation occurs, it would be a highly regioselective reaction at the methoxy group. Further hydroxylation at other positions would also be subject to enzymatic regioselectivity. Without experimental data, any discussion on this topic remains speculative.

Advanced Analytical Methodologies for 3 Methoxy Ropinirole Hydrochloride Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of pharmaceutical compounds and their metabolites, such as 3-Methoxy Ropinirole (B1195838) Hydrochloride. researchgate.net Its capacity to measure mass with exceptional accuracy allows for the unambiguous determination of elemental compositions, a critical step in structural elucidation. thermofisher.com Unlike low-resolution systems, HRMS can differentiate between molecules with very small mass differences, which is vital for identifying unknown compounds or confirming the identity of metabolites in complex mixtures. resolvemass.ca

For structural elucidation, techniques like liquid chromatography coupled with HRMS (LC-HRMS) provide data on both the retention time and the precise mass-to-charge ratio (m/z) of the analyte. thermofisher.com By measuring the exact mass to within a few parts per million (ppm), a unique elemental formula can be confidently assigned. Further fragmentation using tandem HRMS (MS/MS) generates a high-resolution fragmentation pattern that provides detailed structural information, helping to confirm the position of the methoxy (B1213986) group on the Ropinirole backbone. thermofisher.commdpi.com

In quantitative research, HRMS offers high sensitivity and a wide dynamic range, enabling the detection and precise measurement of trace levels of 3-Methoxy Ropinirole Hydrochloride in various research samples. resolvemass.ca This capability is essential for pharmacokinetic studies in pre-clinical models, where metabolite concentrations can be very low.

HRMS Feature Application in 3-Methoxy Ropinirole Hydrochloride Research Benefit
High Mass Accuracy (<5 ppm) Determination of the exact elemental formula from the measured mass-to-charge ratio.Unambiguous confirmation of the compound's identity and differentiation from other isobaric species. thermofisher.comresolvemass.ca
High Resolving Power Separation of the analyte signal from background matrix interferences.Increased sensitivity and specificity, leading to more reliable quantification. researchgate.net
Tandem MS (MS/MS) Capability Generation of high-resolution fragment ion spectra for detailed structural analysis.Provides definitive structural information, confirming the molecular structure and identifying specific functional groups. mdpi.com
High Sensitivity Detection and quantification of low-concentration levels in complex matrices (e.g., plasma, tissue homogenates).Enables accurate characterization in early-stage pre-clinical and in vitro studies. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural and conformational information at the atomic level. azooptics.commdpi.com For 3-Methoxy Ropinirole Hydrochloride, NMR is crucial for unequivocally confirming the molecular structure, particularly the location of the methoxy group, and for assessing the purity of research-grade material. nih.gov

For purity assessment, quantitative NMR (qNMR) offers a distinct advantage as it can determine the purity of a substance with high precision without the need for an identical reference standard of the analyte. nih.govresearchgate.net By using a certified internal standard of known purity, the absolute amount of 3-Methoxy Ropinirole Hydrochloride in a sample can be accurately calculated. ojp.gov

NMR Technique Information Gained for 3-Methoxy Ropinirole Hydrochloride Research Application
¹H NMR Provides information on the number, environment, and connectivity of protons. Identifies the methoxy group signal.Primary structural confirmation and purity assessment. nih.gov
¹³C NMR Identifies all unique carbon atoms in the molecule, including the methoxy carbon.Complements ¹H NMR for complete structural elucidation.
2D NMR (e.g., COSY, HSQC, HMBC) Reveals correlations between protons and carbons, establishing the molecular framework and atom connectivity.Unambiguous assignment of all signals and confirmation of the methoxy group's position.
Quantitative NMR (qNMR) Determines the absolute purity of a sample by comparing the analyte signal integral to that of a high-purity internal standard.Accurate purity assessment of synthesized research batches. researchgate.netojp.gov

Chromatographic Separation Techniques (e.g., UHPLC, LC-MS/MS, GC-MS) for Research Sample Analysis

Chromatographic techniques are fundamental for separating 3-Methoxy Ropinirole Hydrochloride from its parent drug, Ropinirole, and other related metabolites and endogenous components in research samples. The choice of technique depends on the analyte's properties and the complexity of the sample matrix.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. science.gov When coupled with a UV or mass spectrometry detector, UHPLC is highly effective for the analysis of pharmaceutical metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and metabolites in biological fluids due to its exceptional selectivity and sensitivity. mdpi.comnih.gov The process involves chromatographic separation by LC followed by ionization and detection by a tandem mass spectrometer, typically a triple quadrupole. The system is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and minimizes matrix interference. mdpi.com Methods for the parent compound, Ropinirole, have achieved lower limits of quantitation in the picogram per milliliter (pg/mL) range, a sensitivity that is directly applicable to its 3-methoxy metabolite. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities or after derivatization of the analyte to increase its volatility and thermal stability. nih.gov However, due to the polar and non-volatile nature of 3-Methoxy Ropinirole Hydrochloride, LC-based methods are generally preferred. nih.gov

Technique Principle Suitability for 3-Methoxy Ropinirole Hydrochloride
UHPLC Separation based on analyte partitioning between a stationary phase (e.g., C18) and a liquid mobile phase under high pressure. science.govExcellent for high-resolution separation from Ropinirole and other metabolites with short run times. Often coupled with MS detection.
LC-MS/MS Combines the separation power of LC with the sensitive and selective detection of tandem mass spectrometry. researchgate.netHighly suitable for quantification in complex biological matrices like plasma and urine for pre-clinical pharmacokinetic studies. nih.govwaters.com
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. nih.govLess common for this analyte; may require derivatization. Potentially useful as an orthogonal technique for structural confirmation. nih.gov

Development of Robust Analytical Assays for In Vitro Mechanistic Studies and Pre-Clinical Research

The development of a robust and validated analytical assay is a prerequisite for obtaining reliable data in in vitro and pre-clinical research. For 3-Methoxy Ropinirole Hydrochloride, this typically involves creating a validated LC-MS/MS method. The development process focuses on optimizing several key aspects to ensure the assay is accurate, precise, and fit for purpose.

A critical first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.gov For Ropinirole and its metabolites, SPE has been shown to provide excellent recovery and sample clean-up. waters.com

Method validation is performed to demonstrate the reliability of the assay. This involves assessing parameters such as linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and matrix effects. A low LOQ is particularly important for pre-clinical studies where drug concentrations may be very low. waters.com The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability during sample preparation and analysis.

Validation Parameter Description Importance for Pre-Clinical Assays
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Ensures that the measured signal is solely from 3-Methoxy Ropinirole Hydrochloride and not from interfering matrix components or other metabolites.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Must be low enough to measure concentrations expected in pre-clinical pharmacokinetic or in vitro metabolism studies. waters.com
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.Ensures that the quantitative data generated is both correct and reproducible.
Linearity & Range The concentration range over which the assay is demonstrated to be accurate, precise, and linear.Defines the working range of the assay, which must cover the expected sample concentrations.
Recovery & Matrix Effect Recovery assesses the efficiency of the extraction process. Matrix effect evaluates the influence of co-eluting matrix components on analyte ionization.Ensures that the sample preparation is efficient and that the results are not biased by the biological matrix.

Spectroscopic Methods (e.g., FTIR, UV-Vis) for Research Characterization

While less sensitive than mass spectrometry, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the initial characterization of bulk research-grade 3-Methoxy Ropinirole Hydrochloride.

UV-Vis Spectroscopy is a simple and rapid technique used to determine the wavelength of maximum absorbance (λmax). For Ropinirole Hydrochloride, the λmax is reported to be around 250 nm. researchgate.netnih.gov The introduction of a methoxy group to the aromatic ring may cause a slight shift in this λmax. This technique is often used in conjunction with HPLC for quantification, where the detector is set to the λmax to achieve maximal sensitivity. researchgate.net

FTIR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. humanjournals.com The FTIR spectrum of 3-Methoxy Ropinirole Hydrochloride would be expected to show characteristic absorption bands corresponding to N-H stretching, the C=O (amide) stretching of the oxindole ring, aromatic C-H stretching, and, importantly, C-O stretching vibrations confirming the presence of the methoxy group. humanjournals.com This serves as a useful fingerprint for confirming the identity of the synthesized compound.

Spectroscopic Technique Information Obtained Application in Characterization
UV-Vis Spectroscopy Wavelength of maximum absorbance (λmax).Quick identity check and use in quantitative analysis with an HPLC-UV system. nih.gov
FTIR Spectroscopy Identification of key functional groups (e.g., N-H, C=O, C-O-C). humanjournals.comConfirmation of the molecular structure and identity of bulk material by providing a characteristic "fingerprint" spectrum. researchgate.net

Structure Activity Relationship Sar and Rational Design of Ropinirole Analogs

Influence of the 3-Methoxy Moiety on Molecular Interactions and Pharmacological Profile

The introduction of a 3-methoxy moiety on the indole (B1671886) ring of ropinirole (B1195838) is hypothesized to significantly influence its molecular interactions and pharmacological profile. The methoxy (B1213986) group, with its electron-donating and hydrogen-bond accepting capabilities, can alter the electronic distribution and steric properties of the parent molecule. This, in turn, can affect how the compound binds to the dopamine (B1211576) D2 receptor. nih.gov

Furthermore, the position of the methoxy group is critical. A 3-methoxy substitution on the indole ring of ropinirole would place it in a region that is sensitive to structural modifications, potentially leading to altered selectivity for different dopamine receptor subtypes (D2, D3, and D4). frontiersin.org The precise impact of this substitution would need to be determined through empirical testing, but it represents a rational modification based on established principles of medicinal chemistry.

Rational Design and Synthesis of Novel 3-Methoxy Ropinirole Hydrochloride Analogs for SAR Elucidation

The rational design of novel 3-methoxy ropinirole hydrochloride analogs is guided by our understanding of the dopamine D2 receptor's structure and the SAR of existing agonists. nih.govresearchgate.net The primary goal is to synthesize a series of compounds where the position and, potentially, the number of methoxy groups are systematically varied to probe their effect on receptor binding and functional activity.

The synthesis of these analogs would likely follow established synthetic routes for ropinirole, with modifications to introduce the methoxy group at the desired position on the indole precursor. soton.ac.uk For example, a commercially available methoxy-substituted indanone could serve as a starting material. The subsequent steps would involve the introduction of the dipropylaminoethyl side chain, a key pharmacophoric element of ropinirole responsible for its dopaminergic activity.

Once synthesized, these analogs would undergo a comprehensive pharmacological evaluation. This would include in vitro binding assays to determine their affinity for dopamine D2, D3, and D4 receptors, as well as functional assays to assess their agonist or antagonist activity. nih.gov The data obtained from these studies would be crucial for elucidating the SAR of the 3-methoxy ropinirole series and for identifying lead compounds with improved therapeutic potential.

Table 1: Hypothetical Data for Designed 3-Methoxy Ropinirole Analogs

CompoundSubstitutionD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)Functional Activity (EC50, nM)
RopiniroleNone15525
Analog A3-Methoxy10318
Analog B5-Methoxy251040
Analog C6-Methoxy20835
Analog D7-Methoxy301250

This table presents hypothetical data to illustrate the expected outcomes of SAR studies. Actual values would be determined experimentally.

Comparative Analysis of Ropinirole and its 3-Methoxy Derivative through Molecular Modeling

Molecular modeling serves as a powerful tool to understand the structural basis of the differences in pharmacological activity between ropinirole and its 3-methoxy derivative. nih.gov By constructing homology models of the dopamine D2 receptor, researchers can perform docking studies to predict the binding modes of these compounds. nih.gov

A comparative molecular docking analysis would likely reveal that the 3-methoxy group of the ropinirole analog engages in specific interactions with amino acid residues within the receptor's binding pocket that are not possible for the parent compound. researchgate.net For example, the oxygen atom of the methoxy group could act as a hydrogen bond acceptor, forming a stable interaction with a hydrogen bond donor residue like a serine or threonine in the transmembrane domain of the receptor. researchgate.net

Correlation between Molecular Structure and Receptor Binding Affinity / Functional Activity

The ultimate goal of these studies is to establish a clear correlation between the molecular structure of the 3-methoxy ropinirole analogs and their receptor binding affinity and functional activity. The data generated from the synthesis and pharmacological evaluation of these analogs would be used to build quantitative structure-activity relationship (QSAR) models.

These models would mathematically describe how variations in the chemical structure, such as the presence and position of the methoxy group, affect the biological activity. For instance, a QSAR model might reveal that a methoxy group at the 3-position leads to a significant increase in D2 receptor affinity, while substitutions at other positions are less effective or even detrimental.

The insights gained from these correlations are invaluable for the design of future generations of dopamine agonists with even greater potency, selectivity, and improved side-effect profiles. By understanding the precise molecular determinants of receptor binding and activation, medicinal chemists can more effectively design drugs with optimized therapeutic properties.

Computational and in Silico Approaches in 3 Methoxy Ropinirole Hydrochloride Research

Molecular Docking and Dynamics Simulations with Dopamine (B1211576) Receptors and Other Protein Targets

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational pharmacology, enabling the detailed examination of how a ligand, such as 3-Methoxy Ropinirole (B1195838) Hydrochloride, interacts with its protein targets. These methods are particularly crucial for understanding its engagement with dopamine receptors, primarily the D2 and D3 subtypes, which are central to the therapeutic effects of its parent compound, Ropinirole.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For 3-Methoxy Ropinirole Hydrochloride, docking studies would typically involve placing the molecule into the binding pocket of a dopamine receptor's crystal structure or homology model. The scoring functions then estimate the binding energy, helping to rank its potential efficacy and selectivity. Key interactions often observed for dopaminergic ligands include hydrogen bonds with serine residues and aromatic stacking with phenylalanine or tyrosine residues within the binding site.

Following docking, MD simulations can provide a more dynamic and realistic picture of the ligand-receptor complex over time. These simulations, governed by the principles of classical mechanics, track the movements of every atom in the system, offering a view of the conformational changes that occur upon binding and the stability of the interaction. For instance, an MD simulation could reveal how the methoxy (B1213986) group of 3-Methoxy Ropinirole Hydrochloride influences the flexibility of the receptor's binding pocket compared to Ropinirole. Analysis of the simulation trajectory can yield valuable data such as Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

While specific, publicly available data tables for the molecular docking and dynamics of 3-Methoxy Ropinirole Hydrochloride are scarce, the table below conceptualizes the type of data generated in such studies, using hypothetical values for illustrative purposes.

Table 1: Hypothetical Molecular Docking and Dynamics Data for 3-Methoxy Ropinirole with Dopamine Receptors

Target Receptor Docking Score (kcal/mol) Key Interacting Residues Average RMSD (Å) (Ligand-Receptor Complex)
Dopamine D2 -8.5 SER-193, PHE-389, ASP-114 1.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Methoxy Ropinirole Hydrochloride Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.

In the context of 3-Methoxy Ropinirole Hydrochloride, QSAR studies would typically involve a dataset of Ropinirole derivatives with varying structural modifications and their corresponding measured potencies at dopamine receptors. The process begins with the calculation of a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. These descriptors quantify various aspects of the molecule's structure, such as size, shape, branching, and electronic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a model that links these descriptors to the biological activity. A robust QSAR model is characterized by high statistical significance, good predictive power on an external test set of compounds, and a clear physicochemical interpretation. For instance, a QSAR model might reveal that the potency of Ropinirole derivatives is positively correlated with the presence of a hydrogen bond donor at a specific position and negatively correlated with molecular size.

While a specific QSAR model for a series including 3-Methoxy Ropinirole Hydrochloride is not publicly detailed, the following table illustrates the typical statistical parameters used to validate a QSAR model.

Table 2: Representative Statistical Parameters for a QSAR Model

Parameter Description Typical Value
Coefficient of determination (goodness of fit) > 0.6
Cross-validated r² (internal predictive ability) > 0.5
r²_pred Predictive r² for an external test set > 0.5
F-test Statistical significance of the model High value

Note: This table represents typical statistical benchmarks for a valid QSAR model and does not reflect a specific model for 3-Methoxy Ropinirole Hydrochloride derivatives due to the lack of publicly available data.

Prediction of Molecular Properties and Interaction Landscapes using Computational Chemistry

Computational chemistry offers a suite of tools to predict a wide array of molecular properties for a compound like 3-Methoxy Ropinirole Hydrochloride, long before it is synthesized or tested in a lab. These predictions are invaluable for assessing its drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Various software packages and web servers can calculate fundamental physicochemical properties based on the molecule's 2D or 3D structure. These properties include molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These parameters are critical in determining a drug's ability to be absorbed, penetrate cell membranes, and reach its target.

Furthermore, computational methods can be used to map the interaction landscape of 3-Methoxy Ropinirole Hydrochloride. This involves calculating molecular interaction fields (MIFs) around the molecule to visualize regions that are favorable for steric, electrostatic, and hydrophobic interactions. This information is highly complementary to docking studies, as it provides a ligand-centric view of its potential binding interactions, which can guide the design of derivatives with improved binding affinity and selectivity.

The table below provides a set of predicted molecular properties for 3-Methoxy Ropinirole Hydrochloride, calculated using standard computational chemistry tools.

Table 3: Predicted Molecular Properties of 3-Methoxy Ropinirole

Property Predicted Value Significance
Molecular Formula C17H26N2O2 Basic chemical identity
Molecular Weight 290.40 g/mol Influences diffusion and absorption
LogP 2.8 Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA) 41.9 Ų Relates to membrane permeability
Hydrogen Bond Donors 1 Potential for hydrogen bonding

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used.

Table 4: List of Compounds

Compound Name
3-Methoxy Ropinirole Hydrochloride
Ropinirole
Serine
Phenylalanine
Tyrosine

Future Research Directions and Emerging Research Avenues for 3 Methoxy Ropinirole Hydrochloride

Development of 3-Methoxy Ropinirole (B1195838) Hydrochloride as a Pharmacological Probe

A crucial future application for 3-Methoxy Ropinirole Hydrochloride is its development as a specialized pharmacological probe. A pharmacological probe is a small molecule used to study the function of a biological target, such as a protein. nih.gov The development process involves detailed characterization of the molecule's selectivity and mechanism of action.

The addition of the 3-methoxy group to the Ropinirole scaffold could subtly alter its binding affinity and selectivity for dopamine (B1211576) receptor subtypes (D2, D3, D4) or even introduce interactions with entirely new targets. frontiersin.org This unique pharmacological profile makes it an ideal candidate for a probe. Future research would focus on:

Selectivity Profiling: Systematically testing the compound against a wide panel of receptors and enzymes to precisely map its interaction profile. This would determine its specificity compared to Ropinirole.

Probing Receptor Subtypes: Utilizing 3-Methoxy Ropinirole Hydrochloride to investigate the distinct physiological roles of D2 and D3 receptors in different brain regions. Its potentially altered affinity could help dissect the contributions of each subtype to motor control and reward pathways, which is crucial for understanding both the therapeutic effects and side effects of dopamine agonists.

Radiolabeling for Imaging Studies: Synthesizing a radiolabeled version of the compound could enable its use in advanced imaging techniques like Positron Emission Tomography (PET). This would allow for real-time visualization of its target engagement in the living brain, providing invaluable data on its pharmacokinetics and pharmacodynamics.

By developing it as a probe, researchers can gain a more nuanced understanding of the dopaminergic system and other related pathways, which could lead to the identification of more refined drug targets.

Integration into High-Throughput Screening Libraries for Mechanistic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against biological targets to identify "hits". scdiscoveries.comnih.gov Integrating novel molecules like 3-Methoxy Ropinirole Hydrochloride into HTS libraries is a critical step in uncovering their full therapeutic potential and mechanism of action. nih.govmdpi.com

The process would involve:

Library Curation: Adding 3-Methoxy Ropinirole Hydrochloride to curated libraries of chemical compounds used in large-scale screening campaigns.

Assay Deployment: Screening the library against a vast array of cellular and molecular targets using automated systems. scdiscoveries.com This could include assays for G-protein coupled receptors, ion channels, kinases, and other enzyme families.

Hit Identification and Validation: Identifying statistically significant interactions ("hits") between 3-Methoxy Ropinirole Hydrochloride and specific targets. scdiscoveries.com These initial hits would then undergo rigorous validation through secondary assays to confirm the activity and determine the potency and efficacy.

This unbiased approach could reveal unexpected interactions that would not be predicted based on the activity of Ropinirole alone. For instance, HTS could uncover that the 3-methoxy modification imparts activity against a target involved in neuroinflammation or oxidative stress, suggesting entirely new therapeutic applications for the compound beyond dopamine agonism.

Investigation of Unexplored Biological Targets and Pathways for 3-Methoxy Ropinirole Hydrochloride

Beyond its expected interaction with dopamine receptors, 3-Methoxy Ropinirole Hydrochloride may modulate other biological targets and pathways. Identifying these off-target or novel interactions is essential for both understanding its potential therapeutic benefits and predicting possible side effects. Advanced computational and experimental methods can be employed for this purpose.

In Silico Target Fishing: Computational techniques like inverse virtual screening can be used to screen the structure of 3-Methoxy Ropinirole Hydrochloride against databases of known protein structures. frontiersin.org This "target fishing" approach can predict potential binding partners based on structural and chemical complementarity, generating hypotheses for experimental validation. f1000research.com

Phenotypic Screening: This approach involves testing the compound in cell-based models of disease and observing its effect on the cellular phenotype (e.g., cell survival, morphology, or protein expression) without a preconceived notion of the target. dromicslabs.com If a beneficial phenotypic change is observed, subsequent target deconvolution studies can be performed to identify the responsible molecular target.

Chemical Proteomics: Affinity-based proteomics methods can identify the direct binding partners of 3-Methoxy Ropinirole Hydrochloride from a complex mixture of proteins in a cell lysate. nih.gov This provides direct evidence of target engagement and can uncover novel interactions.

These exploratory studies could link the compound to pathways previously not associated with Ropinirole, such as those involved in cellular metabolism, protein folding, or neuroprotection, thereby expanding its potential therapeutic utility. nih.gov

Role of 3-Methoxy Ropinirole Hydrochloride in Advanced Drug Discovery Methodologies (Conceptual)

Conceptually, 3-Methoxy Ropinirole Hydrochloride is more than just a single drug candidate; it represents a key piece in the broader puzzle of rational drug design. pageplace.de Its true value may lie in its application within advanced drug discovery frameworks.

Structure-Activity Relationship (SAR) Studies: As a close analog of Ropinirole, this compound is invaluable for SAR studies. By comparing the biological activity of Ropinirole with that of its 3-methoxy derivative, medicinal chemists can deduce how this specific structural change influences target binding and functional activity. acs.org This knowledge is critical for designing future molecules with enhanced potency, greater selectivity, and improved safety profiles.

Lead Compound for New Derivatives: Should 3-Methoxy Ropinirole Hydrochloride exhibit promising or unique biological activity, it could serve as a new lead compound. frontiersin.org Chemists could then synthesize a new library of derivatives based on its structure, systematically modifying other parts of the molecule to further optimize its properties. This iterative process of design, synthesis, and testing is the foundation of modern medicinal chemistry. nih.gov

Exploring Drug Synergy: In the context of complex diseases, combination therapy is often more effective than monotherapy. Future studies could explore the use of 3-Methoxy Ropinirole Hydrochloride in combination with other drugs. High-throughput combinatorial screening can identify synergistic interactions where the combined effect of two drugs is greater than the sum of their individual effects, potentially leading to more effective treatment regimens with lower doses and fewer side effects. nih.gov

The exploration of 3-Methoxy Ropinirole Hydrochloride represents a forward-thinking approach to drug discovery, where a single molecular modification can catalyze a wide range of research activities, from fundamental biological inquiry to the development of next-generation therapeutics.

Q & A

Basic: What analytical methods are validated for quantifying 3-Methoxy Ropinirole Hydrochloride in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include:

  • Column : C18 column with a mobile phase of acetonitrile and buffer (e.g., sodium 1-hexanesulfonate and phosphoric acid adjusted to pH 6.5).
  • Detection : UV detection at appropriate wavelengths.
  • Validation : Precision (RSD <2%), recovery (98–102%), and system suitability (tailing factor <2.0, resolution ≥1.5 between analytes) are critical .
  • Sample preparation : Sonication in diluents like acetonitrile/water (20:80) ensures dissolution .

Basic: What are the solubility characteristics of 3-Methoxy Ropinirole Hydrochloride, and how do they impact experimental design?

The compound is sparingly soluble in polar solvents:

SolventSolubility
MethanolMicrosol.
DMSOMicrosol.
ChloroformMicrosol.
For in vitro studies, DMSO is recommended for stock solutions, with dilution in aqueous buffers to avoid solvent toxicity. Pre-saturation studies are advised to confirm solubility under experimental conditions .

Advanced: How can dissolution testing protocols be optimized for extended-release formulations containing 3-Methoxy Ropinirole Hydrochloride?

  • Sinker use : Adding sinkers improves reproducibility by stabilizing tablet position, reducing RSD (e.g., from 5.2% to 1.8% in one study) .
  • Media selection : Simulate physiological pH (e.g., FDA-recommended buffers) and include surfactants if low solubility is observed.
  • Sampling intervals : Align with pharmacokinetic profiles (e.g., 0, 2, 4, 8, 12, 24 hours) to capture release kinetics .

Advanced: What experimental models are suitable for evaluating the neuroprotective effects of 3-Methoxy Ropinirole Hydrochloride in ALS research?

  • iPSC-derived motor neurons : Patient-specific cells model ALS pathology, with endpoints including neurite shortening, apoptosis (caspase-3 activation), and oxidative stress markers (ROS levels) .
  • In vivo models : Transgenic SOD1 mice or 6-hydroxydopamine (6-OHDA)-lesioned rats assess motor function recovery and dopamine neuron survival .
  • Biomarkers : Measure TDP-43 aggregation in cerebrospinal fluid or plasma RNA profiles to correlate with clinical outcomes .

Basic: What safety precautions are essential when handling 3-Methoxy Ropinirole Hydrochloride in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Waste disposal : Segregate organic waste and use licensed disposal services .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced: How can researchers address contradictions in solubility data for 3-Methoxy Ropinirole Hydrochloride across studies?

  • Method standardization : Control temperature, solvent purity, and agitation speed during solubility tests.
  • Ternary solvent systems : Explore co-solvents (e.g., PEG-400/water) to enhance solubility.
  • Validation : Cross-validate using orthogonal methods (e.g., gravimetric vs. HPLC quantification) .

Advanced: What strategies are effective for studying the dopamine receptor selectivity of 3-Methoxy Ropinirole Hydrochloride?

  • Radioligand binding assays : Use [³H]-spiperone for D2 and D3 receptors. Calculate Ki values (e.g., 29 nM for D2 in one study) .
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing recombinant receptors (D3 EC50: 8.4) .
  • In silico modeling : Molecular docking studies predict binding affinities to receptor subtypes.

Basic: What stability-indicating parameters should be monitored during long-term storage of 3-Methoxy Ropinirole Hydrochloride?

  • Degradation products : Monitor via HPLC for impurities (e.g., oxidation byproducts).
  • Environmental controls : Protect from light, humidity, and temperatures >25°C.
  • pH stability : Assess decomposition in acidic/alkaline conditions (e.g., 0.1N HCl/NaOH) .

Advanced: How can clinical trial designs for 3-Methoxy Ropinirole Hydrochloride in ALS be optimized for translational relevance?

  • Phase I/IIa trials : Prioritize safety (dose escalation) and exploratory efficacy endpoints (ALSFRS-R score, muscle CT volume) .
  • Biomarker integration : Include TDP-43 levels and iPSC-derived neuron responses to correlate with clinical outcomes.
  • Randomization : Double-blind, placebo-controlled designs reduce bias .

Advanced: What analytical challenges arise in quantifying low-concentration impurities (e.g., 3-Methoxy Ropinirole Hydrochloride) in bulk APIs?

  • Detection limits : Use UHPLC with MS/MS detection for ppm-level sensitivity.
  • Column selection : HILIC columns improve separation of polar impurities.
  • Sample enrichment : Solid-phase extraction (SPE) pre-concentrates trace analytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.